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Compound of Interest

Compound Name: SSR128129E free acid

Cat. No.: B15582908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SSR128129E free acid, a potent and orally bioavailable allosteric inhibitor of Fibroblast Growth

Factor Receptors (FGFRs), has demonstrated significant preclinical efficacy in a range of

cancer models. By uniquely binding to the extracellular domain of FGFRs, SSR128129E

disrupts the normal signaling cascade initiated by fibroblast growth factors (FGFs), which are

crucial for tumor cell proliferation, survival, angiogenesis, and metastasis. This technical guide

provides an in-depth analysis of the cancers in which SSR128129E has shown therapeutic

potential, supported by quantitative data, detailed experimental protocols, and visualizations of

its mechanism of action.

Cancers with Demonstrated Efficacy
Preclinical studies have highlighted the potential of SSR128129E in several cancer types,

primarily those driven by aberrant FGFR signaling. The compound has shown notable activity

in models of:

Glioblastoma: SSR128129E has been shown to radiosensitize radioresistant glioblastoma

cells.[1]

Pancreatic Cancer: The compound inhibits the growth of pancreatic tumors and reduces

metastasis.[2]

Colon Cancer: SSR128129E inhibits the growth of subcutaneous colon tumors.[2]
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Breast Cancer: Efficacy has been demonstrated in multidrug-resistant breast cancer

xenograft models.[2]

Lung Carcinoma: SSR128129E has been shown to delay the growth of Lewis lung

carcinoma.[2]

Quantitative Efficacy Data
The anti-tumor activity of SSR128129E has been quantified in various preclinical models. The

following tables summarize the key in vitro and in vivo findings.

In Vitro Efficacy
Assay Type

Cell
Line/Target

Ligand IC50 Value Reference

FGFR1 Inhibition FGFR1 - 1.9 µM [2]

Endothelial Cell

Proliferation
Endothelial Cells FGF2 31 ± 1.6 nM [2]

Endothelial Cell

Migration
Endothelial Cells FGF2 15.2 ± 4.5 nM [2]

Radiosensitizatio

n
Panc02-FGFR1 -

1 µM (decreased

MID from 6.1 to

4.2 Gy)

MID: Mean Inactivation Dose

In Vivo Efficacy
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Cancer Model Animal Model Dosing Efficacy Reference

Pancreatic

Cancer

(orthotopic

Panc02)

Mice
30 mg/kg/day

(oral)

44% tumor

growth inhibition
[2]

Pancreatic

Cancer (Panc02-

FGFR1 with

radiation)

Syngeneic

C57B6 mice
30 mg/kg/day

40% decrease in

tumor size

(combined with

2x2.5 Gy

radiation)

Lewis Lung

Carcinoma
Mice

30 mg/kg/day

(oral)

Delayed tumor

growth
[2]

Colon Cancer

(subcutaneous

CT26)

Mice Not Specified
34% tumor

growth inhibition
[2]

Multidrug-

Resistant Breast

Cancer

(MCF7/ADR

xenograft)

Mice Not Specified
40% tumor

growth inhibition
[2]

Glioblastoma

(orthotopic U87

xenograft with

radiation)

Mice Not Specified

Significantly

increased

neurological

sign-free survival

(combined with

2x2.5 Gy

radiation)

[1]

Mechanism of Action and Signaling Pathways
SSR128129E functions as an allosteric inhibitor, binding to the extracellular domain of FGFRs.

This binding event does not compete with FGF ligand binding but instead induces a

conformational change in the receptor that prevents its internalization and subsequent
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downstream signaling.[3][4] This leads to the inhibition of key signaling pathways implicated in

cancer progression, including the MAPK/ERK and PLCγ pathways.
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Mechanism of Action of SSR128129E

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these

preclinical findings.
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In Vitro Cell Proliferation Assay
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal

bovine serum and antibiotics.

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: The following day, the culture medium is replaced with a medium containing

various concentrations of SSR128129E free acid.

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or

CellTiter-Glo assay.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the

dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Model
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a

suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into

immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and

control groups. SSR128129E is administered orally at a specified dose and schedule (e.g.,

30 mg/kg/day).

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or at a specified time point.

Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the

treated group to the control group.
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Workflow for In Vivo Xenograft Studies

Clinical Development Status
As of the latest available information, there are no reported human clinical trials for

SSR128129E.[5] Its development appears to be in the preclinical stage.

Conclusion
SSR128129E free acid has demonstrated a promising preclinical profile as an allosteric

inhibitor of FGFRs, with significant anti-tumor and radiosensitizing effects in various cancer

models. Its unique extracellular mechanism of action offers a potential advantage over

traditional tyrosine kinase inhibitors. Further investigation, particularly progression into clinical

trials, will be necessary to determine its therapeutic utility in human cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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